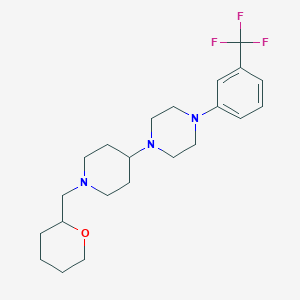

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

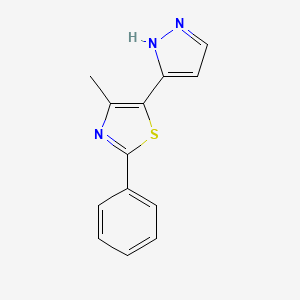

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide” is a chemical compound with the CAS Number: 883541-14-8 . It has a molecular weight of 263.38 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25N3O/c1-19-11-10-18-8-4-15(5-9-18)13-17-12-14-2-6-16-7-3-14/h2-3,6-7,15,17H,4-5,8-13H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.38 . The physical form and other specific physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Sigma Receptor Binding and Antiproliferative Activity

One study highlights the modification of the piperidine ring in compounds related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide" to explore sigma-subtype affinities and selectivities. The research found certain derivatives to be potent sigma(1) ligands with significant selectivity and potential for use in PET experiments. Additionally, some compounds exhibited antiproliferative activity against rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).

Impurity Identification in Pharmaceutical Analysis

Another study focused on identifying and synthesizing novel impurities detected in Repaglinide bulk drug batches. This research underscores the importance of chemical analysis and quality control in pharmaceutical manufacturing. The isolation and structural characterization of new impurities contribute to ensuring drug safety and efficacy (Kancherla et al., 2018).

Serotonin Receptor Agonists and Gastrointestinal Motility

Research into benzamide derivatives, including modifications of the piperidine moiety, has shown that certain compounds can act as selective serotonin 4 (5-HT4) receptor agonists. These compounds have the potential to enhance gastrointestinal motility, suggesting applications in the treatment of gastrointestinal disorders. The study identified derivatives that accelerated gastric emptying and increased the frequency of defecation, highlighting the therapeutic potential of these compounds (Sonda et al., 2004).

Chemical Oxidation and Anticonvulsant Properties

Another study examined the chemical oxidation of an anticonvulsant compound related to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide," focusing on its potential oxidative pathways. This research contributes to understanding the chemical stability and metabolic profile of such compounds, which is crucial for their development as therapeutic agents (Adolphe-Pierre et al., 1998).

Radiolabeled Antagonists for Neurotransmission Studies

The development of radiolabeled antagonists based on the piperidine structure for positron emission tomography (PET) studies indicates the utility of these compounds in neuroscience research. Such studies enable the in vivo imaging of receptor distribution and dynamics, providing insights into neurological diseases and potential therapeutic interventions (Plenevaux et al., 2000).

Propiedades

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-10-15(2)12-17(11-14)18(21)19-13-16-4-6-20(7-5-16)8-9-22-3/h10-12,16H,4-9,13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCBYCGPBDUBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)